molecular formula C15H17N5O3S B4721052 1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine

1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine

Cat. No. B4721052
M. Wt: 347.4 g/mol
InChI Key: XLUJZWHSEGLTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine, also known as NITD-916, is a novel chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of infectious diseases.

Mechanism of Action

1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine works by inhibiting the viral NS4B protein, which is essential for viral replication. Specifically, 1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine binds to a conserved region of the NS4B protein, preventing its interaction with host cell proteins and inhibiting viral replication. This mechanism of action is unique and has the potential to overcome the problem of viral resistance to existing antiviral drugs.
Biochemical and Physiological Effects:
1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral drug. In animal studies, 1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has been well-tolerated and has demonstrated good pharmacokinetic properties, including high bioavailability and long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is its broad-spectrum antiviral activity, which makes it a potential treatment for multiple infectious diseases. Additionally, its unique mechanism of action may overcome the problem of viral resistance to existing antiviral drugs. However, one limitation of 1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is that it has only been tested in preclinical studies, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine. One area of research is to further investigate its mechanism of action and optimize its antiviral activity. Additionally, clinical trials are needed to determine its safety and efficacy in humans. Finally, there is a need to explore its potential use in combination with other antiviral drugs to enhance its therapeutic efficacy.
In conclusion, 1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine is a novel chemical compound with promising potential as an antiviral drug for the treatment of infectious diseases. Its unique mechanism of action and broad-spectrum antiviral activity make it a promising candidate for further research and development. However, further research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has shown promising results in preclinical studies as a potential treatment for infectious diseases such as dengue fever, Zika virus, and hepatitis C virus. In vitro studies have demonstrated that 1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine can inhibit viral replication by targeting the viral NS4B protein, which is essential for viral replication. Furthermore, 1-({[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine has shown broad-spectrum antiviral activity against multiple strains of dengue virus and has demonstrated efficacy in animal models of dengue fever.

properties

IUPAC Name

2-[[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-13(19-8-2-1-3-9-19)10-24-15-16-14(17-18-15)11-4-6-12(7-5-11)20(22)23/h4-7H,1-3,8-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUJZWHSEGLTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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